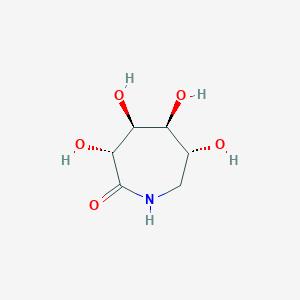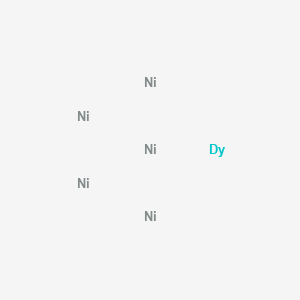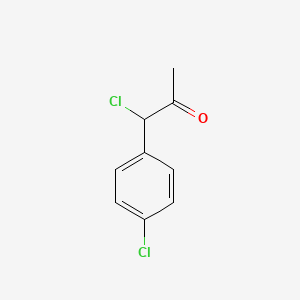
Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)-: is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of this compound, featuring a urea backbone with specific substituents, imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- typically involves the reaction of 2-chloroethylamine with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted ureas with various functional groups.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study the effects of substituted ureas on cellular processes and enzyme activities.
Industry: In industrial chemistry, the compound can be used as a precursor for the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism by which Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- exerts its effects depends on its specific interactions with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect biological functions. The 2,6-xylyl group may influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
- Urea, 1-(2-chloroethyl)-3-(4-methylphenyl)-
- Urea, 1-(2-chloroethyl)-3-(2,4-dimethylphenyl)-
- Urea, 1-(2-chloroethyl)-3-(2,5-xylyl)-
Uniqueness: The specific substitution pattern in Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- imparts unique chemical properties, such as reactivity and stability, which may differ from other similar compounds. These differences can influence its applications and effectiveness in various fields.
属性
CAS 编号 |
13908-40-2 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C11H15ClN2O/c1-8-4-3-5-9(2)10(8)14-11(15)13-7-6-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15) |
InChI 键 |
QURAGLSSZNXFCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)












